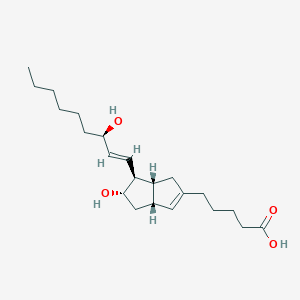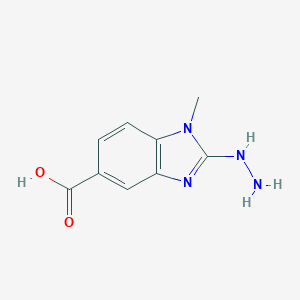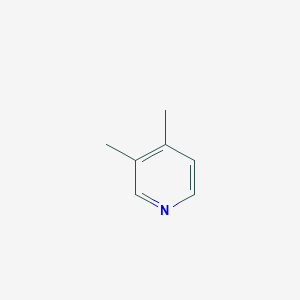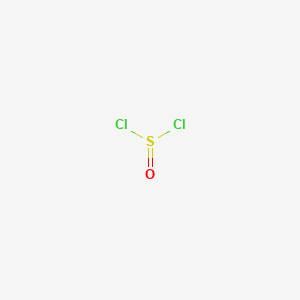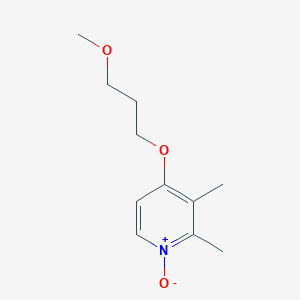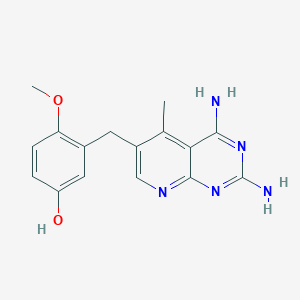![molecular formula C20H24N2O B051846 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine CAS No. 111452-72-3](/img/structure/B51846.png)
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine
Descripción general
Descripción
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine, also known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine acts as a serotonin receptor agonist and antagonist, depending on the specific receptor subtype. It has been shown to bind to the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of serotonin in the brain and other tissues.
Efectos Bioquímicos Y Fisiológicos
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can have effects on mood, appetite, and sleep. It has also been shown to decrease the activity of certain neurotransmitter systems, including dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is easy to synthesize. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on different serotonin receptor subtypes can be difficult to differentiate, which can make it challenging to interpret study results.
Direcciones Futuras
There are several future directions for research on 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. It may also have potential applications in the treatment of sleep disorders and appetite regulation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies exploring the effects of long-term exposure to 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine are needed to fully understand its safety profile.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been widely studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including its ability to act as a serotonin receptor agonist and antagonist. This compound has been used in studies to investigate the role of serotonin in various physiological processes, including mood regulation, appetite, and sleep.
Propiedades
Número CAS |
111452-72-3 |
|---|---|
Nombre del producto |
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine |
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2 |
Clave InChI |
PNBNIKKSFYNIFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
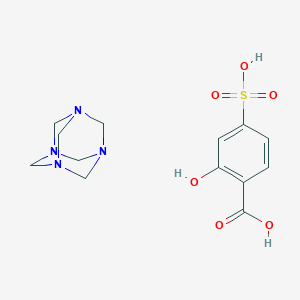
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
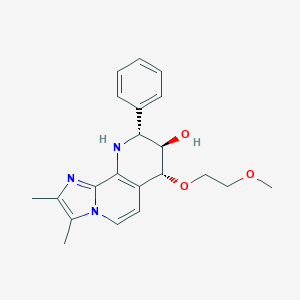
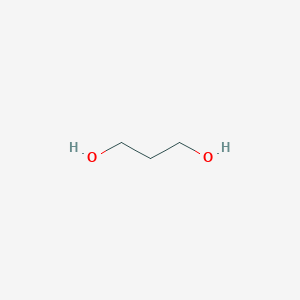
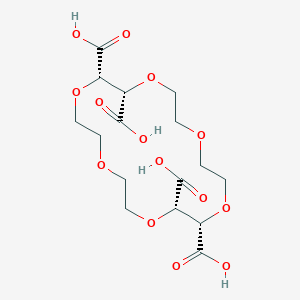
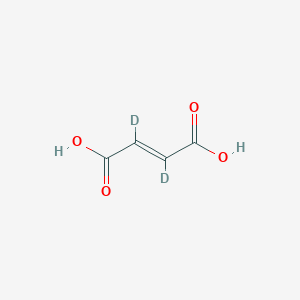
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
